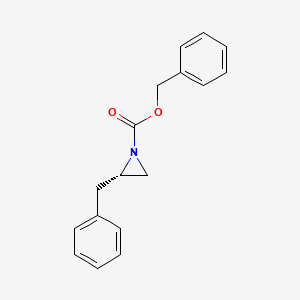

(S)-2-Benzylaziridine-carboxylate

描述

(S)-2-Benzylaziridine-carboxylate is a chiral aziridine derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. Aziridines are three-membered nitrogen-containing heterocycles that exhibit significant strain, making them highly reactive intermediates in various chemical reactions. The presence of the benzyl group and the carboxylate functionality in this compound further enhances its reactivity and potential utility in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzylaziridine-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable aziridine precursor, often derived from amino acids or other nitrogen-containing compounds.

Cyclization: The precursor undergoes cyclization to form the aziridine ring. This step may involve the use of reagents such as sodium hydride or potassium tert-butoxide to facilitate the ring closure.

Benzylation: The aziridine intermediate is then benzylated using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride.

Carboxylation: Finally, the benzylated aziridine is carboxylated using carbon dioxide or a suitable carboxylating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and scalability.

化学反应分析

Types of Reactions

(S)-2-Benzylaziridine-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced products.

Substitution: The benzyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Nucleophilic Substitution: Ring-opened products with various functional groups.

Oxidation: Oxaziridines or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Benzyl-substituted derivatives.

科学研究应用

(S)-2-Benzylaziridine-carboxylate has several scientific research applications, including:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

Industry: Used in the production of fine chemicals, agrochemicals, and materials science.

作用机制

The mechanism of action of (S)-2-Benzylaziridine-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, readily undergoing nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the aziridine ring opens to form new bonds and functional groups. The benzyl group and carboxylate functionality further influence the compound’s reactivity and selectivity in chemical reactions.

相似化合物的比较

Similar Compounds

®-2-Benzylaziridine-carboxylate: The enantiomer of (S)-2-Benzylaziridine-carboxylate, with similar reactivity but different stereochemistry.

2-Phenylaziridine: Lacks the carboxylate group, resulting in different reactivity and applications.

2-Benzylaziridine:

Uniqueness

This compound is unique due to its combination of a chiral aziridine ring, benzyl group, and carboxylate functionality. This combination imparts distinct reactivity and selectivity, making it a valuable compound in synthetic chemistry and various research applications.

生物活性

(S)-2-Benzylaziridine-carboxylate is a chiral aziridine derivative notable for its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and reactivity, supported by various studies and research findings.

Structural Characteristics

This compound features a three-membered nitrogen-containing heterocyclic structure, characterized by a benzyl group and a carboxylate functionality. The presence of these groups contributes to the compound's reactivity and potential biological applications. Aziridines, including this compound, are recognized for their significant ring strain, which enhances their reactivity as intermediates in organic synthesis and medicinal chemistry.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its structural properties suggest several potential applications:

- Reactivity with Biological Systems : The compound's aziridine structure allows it to participate in nucleophilic ring-opening reactions, which can be influenced by the stereochemistry of the compound. This reactivity is crucial for understanding how aziridine derivatives may interact with enzymes and proteins, potentially leading to new therapeutic agents.

- Medicinal Chemistry Applications : The ability to modify this compound can lead to the development of biologically active compounds. Its interactions with nucleophiles and electrophiles make it a candidate for enzyme mechanism studies and protein modifications.

Synthesis of this compound

The synthesis typically involves several steps that may include:

- Formation of the Aziridine Ring : Utilization of appropriate precursors to construct the three-membered aziridine structure.

- Introduction of Functional Groups : The benzyl and carboxylate groups are integrated during synthesis to enhance reactivity.

- Purification : Techniques such as chromatography may be employed to isolate the desired product in high purity.

The synthetic pathways are crucial for ensuring that the compound retains its chiral properties, which are essential for its biological activity.

Reactivity Studies

Research has shown that this compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The compound can react with nucleophiles, leading to ring-opening reactions that can yield different products depending on the nature of the nucleophile used. This aspect is critical for drug design as it allows for the creation of diverse derivatives with potential therapeutic effects.

- Enzyme Interactions : Studies have indicated that aziridine derivatives can serve as substrates or inhibitors in enzymatic reactions. For example, engineered enzymes have been reported to facilitate the transformation of aziridines into more complex structures, showcasing their utility in biocatalysis .

Pharmacokinetics and Mode of Action

The pharmacokinetic profile of this compound is an area of ongoing research. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is vital for evaluating its therapeutic potential. Preliminary findings suggest that modifications to the compound's structure can significantly influence its bioavailability and efficacy in biological systems .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound relates to structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (R)-2-Benzylaziridine-carboxylate | Enantiomer of this compound | Similar reactivity but different stereochemistry |

| 2-Phenylaziridine | Lacks carboxylate group | Different reactivity profile due to absence of carboxylic functionality |

| 2-Benzylaziridine | No carboxylic acid derivative | Less reactive due to lack of strain |

This table illustrates how variations in structure affect the chemical behavior and potential applications of these compounds.

属性

IUPAC Name |

benzyl (2S)-2-benzylaziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)18-12-16(18)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCNEIYNSIZFAY-ATNAJCNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。